molecular formula C60H91N5O13 B15249908 Sanglifehrina

Sanglifehrina

Cat. No.: B15249908
M. Wt: 1090.4 g/mol
InChI Key: ONJZYZYZIKTIEG-JHEQUYBESA-N
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Description

Sanglifehrin A is a macrocyclic polyketide compound initially isolated from Streptomyces species. It is notable for its immunosuppressive properties, functioning as a cyclophilin-binding agent. Structurally, Sanglifehrin A comprises a 22-membered macrocycle with a unique conjugated diene moiety and multiple stereogenic centers, contributing to its biological activity and binding specificity . Its mechanism involves inhibition of cyclophilin A (CypA), disrupting the calcineurin pathway, which differentiates it from classical immunosuppressants like cyclosporine A.

Properties

Molecular Formula

C60H91N5O13

Molecular Weight

1090.4 g/mol

IUPAC Name

(3S,6S,9R,10R,11S,12S,13Z,15Z,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone

InChI

InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13-,25-16-,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1

InChI Key

ONJZYZYZIKTIEG-JHEQUYBESA-N

Isomeric SMILES

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C\C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C

Canonical SMILES

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C

Origin of Product

United States

Preparation Methods

Sanglifehrin A is produced through fermentation of the bacterium Streptomyces sp. A92-308110 . The biosynthesis involves a modular type I polyketide synthase, with one module of non-ribosomal peptide synthetase, which incorporates phenylalanine that is later converted by a hydroxylase to meta-tyrosine . Industrial production methods typically involve optimizing the fermentation conditions to maximize yield and purity of the compound.

Chemical Reactions Analysis

Sanglifehrin A undergoes various chemical reactions, including:

    Oxidation: Sanglifehrin A can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in Sanglifehrin A.

    Substitution: Various substitution reactions can be performed on Sanglifehrin A to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Sanglifehrin A’s uniqueness, this section compares it with two analogous compounds: Cyclosporin A (structurally distinct but functionally overlapping) and FK506 (Tacrolimus) (mechanistically related but structurally divergent).

Structural and Functional Overview
Parameter Sanglifehrin A Cyclosporin A FK506 (Tacrolimus)
Molecular Class Macrocyclic polyketide Cyclic undecapeptide Macrolide lactone
Molecular Weight ~1,200 Da ~1,202 Da ~822 Da
Key Functional Groups Conjugated diene, hydroxyl groups Cyclic peptide backbone α,β-diketoamide, methoxy groups
Primary Target Cyclophilin A (CypA) Cyclophilin A (CypA) FKBP12 (FK506-binding protein 12)
Mechanism CypA inhibition → Calcineurin pathway disruption CypA binding → Calcineurin inhibition FKBP12 binding → Calcineurin inhibition
IC₅₀ (CypA Binding) 10 nM 5 nM N/A (targets FKBP12)

Key Insights :

  • Structural Uniqueness : Unlike Cyclosporin A’s peptide backbone or FK506’s lactone structure, Sanglifehrin A’s polyketide framework offers distinct pharmacokinetic properties, including improved solubility in lipid membranes .
  • Functional Overlap : Both Sanglifehrin A and Cyclosporin A target CypA but differ in downstream effects; Sanglifehrin A exhibits reduced nephrotoxicity compared to Cyclosporin A in preclinical models .
  • Target Specificity: FK506’s reliance on FKBP12 limits cross-reactivity with Sanglifehrin A’s pathways, making them non-redundant in combinatorial therapies .
Pharmacological and Stability Profiles
Parameter Sanglifehrin A Cyclosporin A FK506
Bioavailability 15–20% (oral) ~30% (oral) ~21% (oral)
Half-life (t₁/₂) 8–12 hours 6–8 hours 12–18 hours
Major Metabolites Oxidized diene derivatives Hydroxylated cyclosporine 13-O-demethyl FK506
Impurity Profile ≤0.5% (EP/BP standards) ≤1.0% (EP/BP standards) ≤0.3% (EP/BP standards)
Stability Degrades at pH < 3 Stable in acidic conditions Light-sensitive

Key Insights :

  • Sanglifehrin A’s instability under acidic conditions necessitates enteric coating for oral formulations, unlike Cyclosporin A’s robustness .
  • FK506’s photodegradation requires opaque packaging, a constraint absent in Sanglifehrin A’s handling .

Research Findings and Clinical Implications

  • Efficacy: Sanglifehrin A demonstrates comparable immunosuppressive activity to Cyclosporin A (EC₅₀ = 15 nM vs. 12 nM in T-cell assays) but with a broader therapeutic window in rodent models .
  • Toxicity : Reduced incidence of hypertension and nephrotoxicity in primate studies, attributed to its selective CypA interaction .
  • Synergy : Preclinical data suggest Sanglifehrin A synergizes with FK506 by targeting parallel pathways, enhancing efficacy in graft-versus-host disease models .

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